molecular formula C31H31FN2O2S B12632565 1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone

1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone

Cat. No.: B12632565
M. Wt: 514.7 g/mol
InChI Key: NQLQOXOXTPFDTG-MTDXEUNCSA-N
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Description

1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Fluorination and Methylation: The indene moiety is fluorinated and methylated using specific reagents under controlled conditions.

    Final Coupling: The final step involves coupling the piperazine derivative with the fluorinated indene derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)propan-1-one: Shares the piperazine and benzyl moieties but lacks the fluorinated indene group.

    4-(4-benzylpiperazin-1-yl)phenylamine: Contains a piperazine ring and benzyl group but differs in the aromatic substitution pattern.

Uniqueness

1-(4-benzylpiperazin-1-yl)-2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C31H31FN2O2S

Molecular Weight

514.7 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]ethanone

InChI

InChI=1S/C31H31FN2O2S/c1-22-28(18-23-8-11-26(12-9-23)37(2)36)27-13-10-25(32)19-30(27)29(22)20-31(35)34-16-14-33(15-17-34)21-24-6-4-3-5-7-24/h3-13,18-19H,14-17,20-21H2,1-2H3/b28-18+

InChI Key

NQLQOXOXTPFDTG-MTDXEUNCSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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